Benzyl (4-bromobutyl)carbamate

説明

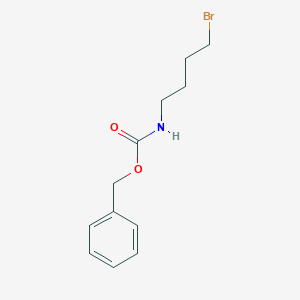

Structure

3D Structure

特性

IUPAC Name |

benzyl N-(4-bromobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c13-8-4-5-9-14-12(15)16-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXYYVDRCHWCOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627713 | |

| Record name | Benzyl (4-bromobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101625-10-9 | |

| Record name | Benzyl (4-bromobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl (4-bromobutyl)carbamate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (4-bromobutyl)carbamate is a bifunctional organic compound that has garnered significant interest within the realms of medicinal chemistry and organic synthesis. Its unique structure, incorporating a carbamate moiety for protection or modulation of biological activity and a reactive bromobutyl chain, renders it a versatile building block for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the chemical and physical properties of Benzyl (4-bromobutyl)carbamate, detailed synthetic protocols, and an exploration of its applications, particularly in the development of novel therapeutics.

Core Chemical Properties and Identifiers

A foundational understanding of a chemical entity begins with its fundamental properties. Benzyl (4-bromobutyl)carbamate is identified by the following key parameters:

| Property | Value | Source(s) |

| CAS Number | 101625-10-9 | [1] |

| Molecular Formula | C₁₂H₁₆BrNO₂ | [1] |

| Molecular Weight | 286.17 g/mol | [1] |

| IUPAC Name | benzyl (4-bromobutyl)carbamate | |

| Synonyms | Benzyl N-(4-bromobutyl)carbamate, Carboxamic acid, N-(4-bromobutyl)-, phenylmethyl ester | [1] |

Physicochemical Characteristics

The physical state and solubility of a compound are critical for its handling, storage, and application in chemical reactions.

-

Physical State: Benzyl (4-bromobutyl)carbamate is typically an off-white to light beige powder or flakes at room temperature.

-

Solubility: Based on the properties of similar compounds like benzyl carbamate, Benzyl (4-bromobutyl)carbamate is expected to have moderate solubility in water and good solubility in common organic solvents such as methanol, chloroform, and benzene[2].

-

Stability: The compound should be stored in a cool, dry place away from strong oxidizing agents to prevent decomposition.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and purity assessment of a chemical compound. While a complete set of spectra for Benzyl (4-bromobutyl)carbamate is not available in the public domain, data from analogous compounds can provide valuable insights for its characterization.

¹H NMR Spectroscopy: A partial ¹H NMR spectrum in CDCl₃ has been reported, showing key signals at: δ 1.58-1.72 (m, 2H), 1.84-1.94 (m, 2H), 3.18-3.28 (dd, 2H), and 3.42 (dd, 2H)[3]. These signals are consistent with the protons of the butyl chain. The signals for the benzyl and carbamate protons would also be expected in the aromatic and downfield regions, respectively.

¹³C NMR Spectroscopy: Although a specific spectrum for Benzyl (4-bromobutyl)carbamate is not available, the expected chemical shifts can be inferred. The spectrum would show signals for the four distinct carbons of the butyl chain, the carbonyl carbon of the carbamate, the methylene carbon of the benzyl group, and the aromatic carbons of the phenyl ring.

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the carbamate group (around 3300 cm⁻¹), the C=O stretching of the carbamate (around 1700 cm⁻¹), and C-H stretching and bending vibrations for the aliphatic and aromatic portions of the molecule.

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the benzyl group and bromine atom.

Synthesis of Benzyl (4-bromobutyl)carbamate

The synthesis of Benzyl (4-bromobutyl)carbamate can be achieved through several routes. A common and effective method involves the reaction of 4-(Z-amino)-1-butanol with carbon tetrabromide[3].

Experimental Protocol: Synthesis from 4-(Z-amino)-1-butanol

Objective: To synthesize Benzyl (4-bromobutyl)carbamate from a protected amino alcohol.

Materials:

-

4-(Z-amino)-1-butanol

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 4-(Z-amino)-1-butanol and triphenylphosphine in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of carbon tetrabromide in dichloromethane to the cooled reaction mixture with constant stirring.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent[3].

-

Collect the fractions containing the desired product and concentrate under reduced pressure to obtain Benzyl (4-bromobutyl)carbamate.

Characterization: The identity and purity of the synthesized compound should be confirmed using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Reactivity and Chemical Transformations

The chemical reactivity of Benzyl (4-bromobutyl)carbamate is dominated by two key functional groups: the terminal bromine atom and the benzyl carbamate group.

Nucleophilic Substitution at the Bromine Atom

The primary alkyl bromide is susceptible to nucleophilic substitution reactions (typically Sₙ2), making it an excellent electrophile for introducing the protected aminobutyl moiety into various molecular scaffolds. Common nucleophiles include:

-

Amines: Reaction with primary or secondary amines leads to the formation of N-alkylated products. This is a widely used strategy for constructing more complex polyamine structures.

-

Azides: Reaction with sodium azide provides the corresponding azido derivative, which can be subsequently reduced to a primary amine.

-

Thiolates: Reaction with thiols or their conjugate bases yields thioethers.

-

Carboxylates: Reaction with carboxylate salts can form ester linkages.

Transformations of the Benzyl Carbamate Group

The benzyl carbamate (Cbz or Z) group is a widely used protecting group for amines in organic synthesis. Its stability under various reaction conditions and its facile removal make it highly valuable.

-

Deprotection: The Cbz group can be readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C) to yield the free amine and toluene as byproducts[4]. This deprotection method is generally clean and high-yielding. Other methods for Cbz deprotection include the use of strong acids or Lewis acids[5].

Applications in Drug Discovery and Development

The bifunctional nature of Benzyl (4-bromobutyl)carbamate makes it a valuable intermediate in the synthesis of pharmaceutically active compounds.

Synthesis of Cholinesterase Inhibitors

Several studies have explored the use of benzyl carbamate derivatives in the development of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, which are key targets in the treatment of Alzheimer's disease[1][6][7][8][9][10][11]. The general strategy involves using Benzyl (4-bromobutyl)carbamate to introduce a flexible linker with a terminal amine (after deprotection) that can interact with the peripheral anionic site or other regions of the cholinesterase enzymes. The benzyl carbamate moiety itself can also contribute to binding interactions within the active site gorge.

Synthesis of Piperidine Derivatives

Piperidine scaffolds are prevalent in a wide range of pharmaceuticals. Benzyl (4-bromobutyl)carbamate serves as a key building block for the synthesis of substituted piperidines. For instance, it can be used to alkylate a pre-existing piperidine nitrogen or participate in cyclization reactions to form the piperidine ring itself. Such derivatives have applications in various therapeutic areas, including CNS disorders and oncology.

Safety and Handling

Benzyl (4-bromobutyl)carbamate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the material safety data sheet (MSDS) for the most up-to-date and comprehensive safety information before handling this compound.

Conclusion

Benzyl (4-bromobutyl)carbamate is a strategically important building block in modern organic and medicinal chemistry. Its well-defined reactivity, stemming from the terminal alkyl bromide and the versatile benzyl carbamate protecting group, allows for the efficient construction of complex molecular architectures. Its demonstrated utility in the synthesis of potential cholinesterase inhibitors and other biologically active molecules underscores its significance for researchers and professionals in the field of drug discovery and development. A thorough understanding of its chemical properties, synthetic routes, and reactivity is paramount for leveraging its full potential in the creation of novel therapeutic agents.

References

Click to expand

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

- Google Patents. (2012). WO2012059548A1 - Benzyl-substituted carbamates and use thereof.

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. Retrieved from [Link]

-

Organic Syntheses. Organic Syntheses Procedure. Retrieved from [Link]

-

Common Organic Chemistry. Benzyl Protection. Retrieved from [Link]

-

PubMed Central. (2019). Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. Retrieved from [Link]

- Google Patents. (2022). US20220213099A1 - Prodrug compounds.

-

Grokipedia. Benzyl carbamate. Retrieved from [Link]

-

PubChem. Benzyl 4-bromobutanoate. Retrieved from [Link]

-

PubMed Central. (2019). Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. Retrieved from [Link]

-

PubMed Central. (2019). Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors. Retrieved from [Link]

-

PubMed Central. (2023). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. Retrieved from [Link]

-

Wikipedia. Benzyl carbamate. Retrieved from [Link]

-

PubChem. Benzyl carbamate. Retrieved from [Link]

-

PubChem. tert-Butyl 4-(bromomethyl)benzylcarbamate. Retrieved from [Link]

-

PubMed. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Retrieved from [Link]

-

ResearchGate. Synthesis of compounds 4–17. Retrieved from [Link]

-

PubChem. Pharmaceutical formulations and uses thereof - Patent US-12357577-B1. Retrieved from [Link]

-

Supporting Information. 2 - Supporting Information. Retrieved from [Link]

-

ResearchGate. Benzyl Carbamate | Request PDF. Retrieved from [Link]

-

NIST WebBook. Benzylcarbamate. Retrieved from [Link]

- Google Patents. (2000). WO2000050389A1 - Efficient carbamate synthesis.

-

NIST WebBook. Benzylcarbamate. Retrieved from [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

-

PubMed Central. (2008). A Si-Based Benzylic 1,4-Rearrangement/Cyclization Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

-

PubMed. Reaction of primary and secondary amines to form carbamic acid glucuronides. Retrieved from [Link]

-

Reddit. (2021). Mechanism to make a primary amine from a carbamate? Retrieved from [Link]

-

YouTube. (2018). Benzyl Bromination. Retrieved from [Link]

-

Khan Academy. Reactions at the benzylic position (video). Retrieved from [Link]

Sources

- 1. 101625-10-9 | Benzyl (4-bromobutyl)carbamate - AiFChem [aifchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. BENZYL (4-BROMOBUTYL)CARBAMATE synthesis - chemicalbook [chemicalbook.com]

- 4. US4272441A - Preparation of carbamates - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. BENZYL (4-BROMOBUTYL)CARBAMATE | 101625-10-9 [chemicalbook.com]

- 7. Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Benzyl (4-bromobutyl)carbamate CAS number 101625-10-9

An In-Depth Technical Guide to Benzyl (4-bromobutyl)carbamate (CAS 101625-10-9): A Versatile Linker for Drug Discovery and Molecular Imaging

Abstract

Benzyl (4-bromobutyl)carbamate, registered under CAS number 101625-10-9, is a bifunctional organic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. This molecule uniquely combines a stable, amine-protecting benzyloxycarbonyl (Cbz) group with a reactive 4-bromobutyl chain. This dual functionality makes it an invaluable building block and linker molecule. Its primary utility lies in the synthesis of complex molecules where controlled, sequential reactions are necessary. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its chemical properties, a detailed synthesis protocol, key reactivity patterns, and its critical applications in advanced fields such as Proteolysis Targeting Chimeras (PROTACs) and Positron Emission Tomography (PET) radiotracer development.

Introduction and Molecular Overview

Benzyl (4-bromobutyl)carbamate is a strategically designed synthetic intermediate. Its structure features two key components that dictate its utility:

-

A Cbz-Protected Amine: The benzyloxycarbonyl (Cbz or Z) group is a classic and robust protecting group for primary amines.[1][2] It is stable to a wide range of reaction conditions, yet can be selectively removed when needed, typically via hydrogenolysis or under acidic conditions. This allows the latent amine functionality to be revealed at a specific point in a synthetic sequence.

-

A Primary Alkyl Bromide: The terminal bromine atom on the butyl chain serves as an excellent leaving group for nucleophilic substitution (SN2) reactions. This enables the covalent attachment of the molecule to a wide variety of nucleophiles, such as phenols, amines, and thiols, effectively "linking" it to other molecular fragments.

This combination makes it a quintessential heterobifunctional linker, enabling the connection of two different molecular entities with a flexible four-carbon aliphatic chain.

Caption: Chemical structure of Benzyl (4-bromobutyl)carbamate.

Physicochemical and Spectroscopic Properties

The compound is typically supplied as a white to off-white crystalline powder with a purity of 97% or higher.[3][4] Key physical and chemical identifiers are summarized below.

Table 1: Physicochemical Properties of Benzyl (4-bromobutyl)carbamate

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 101625-10-9 | [4][5][6] |

| Molecular Formula | C₁₂H₁₆BrNO₂ | [4][5] |

| Molecular Weight | 286.17 g/mol | [4][7][8] |

| Appearance | White or off-white crystalline powder | [3] |

| Purity | ≥97% | [4] |

| Solubility | Soluble in dichloromethane, acetonitrile | [3] |

| Synonyms | Benzyl N-(4-bromobutyl)carbamate, N-Cbz-4-bromobutylamine | [4][7] |

| Storage | Store in a cool, dry place. Some suppliers recommend 0-8°C. |[3] |

Spectroscopic Profile (Expected)

While specific spectra are proprietary to manufacturers, the structure allows for a clear prediction of its key spectroscopic features, which are essential for reaction monitoring and quality control.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (δ ≈ 7.30-7.40 ppm): A multiplet corresponding to the five protons of the phenyl ring on the Cbz group.

-

Benzylic Protons (δ ≈ 5.10 ppm): A singlet integrating to two protons (O-CH₂-Ph), characteristic of the Cbz group.

-

Methylene Protons (δ ≈ 3.40 ppm, t): A triplet integrating to two protons for the methylene group adjacent to the bromine atom (-CH₂-Br), deshielded by the electronegative bromine.

-

Methylene Protons (δ ≈ 3.15-3.25 ppm, q): A multiplet for the methylene group adjacent to the carbamate nitrogen (-NH-CH₂-).

-

Alkyl Protons (δ ≈ 1.70-1.95 ppm, m): Two overlapping multiplets for the two internal methylene groups of the butyl chain.

-

Amine Proton (δ ≈ 4.8-5.0 ppm, broad s): A broad singlet for the N-H proton of the carbamate.

-

-

IR (Infrared) Spectroscopy:

-

N-H Stretch (≈ 3300-3400 cm⁻¹): A moderate, sharp peak corresponding to the stretching vibration of the amine in the carbamate.

-

Aromatic C-H Stretch (> 3000 cm⁻¹): Weak to moderate peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch (< 3000 cm⁻¹): Sharp peaks corresponding to the methylene groups.

-

Carbonyl (C=O) Stretch (≈ 1690-1715 cm⁻¹): A strong, sharp absorption band, characteristic of the carbamate carbonyl group.[9]

-

C-O Stretch (≈ 1250 cm⁻¹): A strong band for the ester-like C-O bond of the carbamate.

-

Synthesis and Purification

The most common and efficient synthesis of Benzyl (4-bromobutyl)carbamate involves the protection of a primary amine with benzyl chloroformate.[3] This is a well-established transformation in organic chemistry.

Synthesis Workflow

Caption: General workflow for the synthesis of Benzyl (4-bromobutyl)carbamate.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard carbamate formation reactions.[10]

Objective: To synthesize Benzyl (4-bromobutyl)carbamate from 4-bromobutylamine hydrobromide and benzyl chloroformate.

Reagents & Equipment:

-

4-bromobutylamine hydrobromide

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (EtOAc) for elution

-

Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel, rotary evaporator

Procedure:

-

Reactant Setup: To a round-bottom flask charged with 4-bromobutylamine hydrobromide (1.0 eq) in dichloromethane (DCM, ~0.2 M), add a suitable base such as triethylamine (2.2 eq) at 0°C (ice bath).

-

Causality: The hydrobromide salt of the starting amine must be neutralized to the free base for it to be nucleophilic. An excess of base is used to both free the amine and to quench the HCl byproduct formed during the reaction. Performing the reaction at 0°C helps control the exothermicity of the reaction.

-

-

Addition of Protecting Group: Add benzyl chloroformate (1.1 eq) dropwise to the stirring solution via an addition funnel over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Causality: The water wash is critical for removing the triethylamine hydrochloride salt and any other water-soluble impurities.

-

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

-

Causality: The HCl wash removes any remaining triethylamine. The NaHCO₃ wash removes any unreacted benzyl chloroformate (by hydrolysis) and acidic impurities. The brine wash helps to remove residual water from the organic layer before drying.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Causality: Chromatography is necessary to separate the desired product from non-polar starting materials and polar byproducts, yielding the final compound with high purity (>97%).

-

-

Final Product: Combine the pure fractions and evaporate the solvent to obtain Benzyl (4-bromobutyl)carbamate as a white solid. Confirm identity and purity using ¹H NMR and Mass Spectrometry.

Chemical Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from its two distinct reactive handles, which can be addressed in a controlled manner.

Caption: Key reactivity pathways for Benzyl (4-bromobutyl)carbamate.

-

Pathway 1: Nucleophilic Substitution: The primary alkyl bromide is highly susceptible to SN2 attack by a wide range of nucleophiles. This reaction is the cornerstone of its use as a linker, allowing it to be tethered to various substrates. The reaction proceeds with inversion of configuration if a chiral center were present, though this molecule is achiral. The choice of solvent and base (if needed to generate the nucleophile) is critical for optimizing reaction efficiency.

-

Pathway 2: Cbz Group Deprotection: The Cbz group is typically removed via catalytic hydrogenolysis (H₂ gas with a Palladium catalyst). This method is clean, often quantitative, and proceeds under neutral conditions, but it is incompatible with reducible functional groups like alkenes or alkynes. Alternatively, strong acids like HBr in acetic acid can be used for cleavage, which is suitable for molecules that are sensitive to reduction but stable to acid. This orthogonal reactivity allows for selective deprotection without disturbing the rest of the molecule.

Key Applications in Drug Development

The unique structure of Benzyl (4-bromobutyl)carbamate makes it a valuable tool in modern pharmaceutical research.

Linker for PROTAC Synthesis

PROTACs are innovative therapeutic agents designed to hijack the cell's natural protein disposal machinery (the ubiquitin-proteasome system) to destroy specific disease-causing proteins.[11] A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. Benzyl (4-bromobutyl)carbamate is an ideal precursor for the linker component.[11]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Benzyl carbamate - Wikipedia [en.wikipedia.org]

- 3. indiamart.com [indiamart.com]

- 4. CAS 101625-10-9 | 4656-9-38 | MDL MFCD09951824 | Benzyl (4-bromobutyl)carbamate | SynQuest Laboratories [synquestlabs.com]

- 5. aablocks.com [aablocks.com]

- 6. BENZYL (4-BROMOBUTYL)CARBAMATE | 101625-10-9 [chemicalbook.com]

- 7. 101625-10-9 | Benzyl (4-bromobutyl)carbamate - AiFChem [aifchem.com]

- 8. BENZYL (4-BROMOBUTYL)CARBAMATE synthesis - chemicalbook [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. prepchem.com [prepchem.com]

- 11. medchemexpress.com [medchemexpress.com]

Benzyl (4-bromobutyl)carbamate molecular weight and formula

An In-depth Technical Guide to Benzyl (4-bromobutyl)carbamate

This guide provides a comprehensive technical overview of Benzyl (4-bromobutyl)carbamate, a versatile bifunctional molecule of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its fundamental properties, synthesis, characterization, applications, and safety protocols, grounding our discussion in established scientific principles and field-proven insights.

Introduction: A Molecule of Versatility

Benzyl (4-bromobutyl)carbamate (CAS No. 101625-10-9) is a key organic intermediate that features two distinct reactive sites: a nucleophilic carbamate and an electrophilic alkyl bromide. This dual functionality makes it an invaluable building block for the synthesis of more complex molecular architectures. The presence of the benzyl carbamate group provides a protected amine functionality, which is stable under a variety of reaction conditions but can be readily deprotected when required. The terminal bromine atom on the butyl chain serves as an excellent leaving group for nucleophilic substitution reactions. This unique combination of features has positioned Benzyl (4-bromobutyl)carbamate as a critical component in the development of novel therapeutic agents, including inhibitors of cholinesterases for neurodegenerative diseases and HIV-integrase inhibitors.[1][2] The carbamate moiety itself is a well-established structural motif in a wide array of approved pharmaceuticals, highlighting the importance of understanding the chemistry of molecules like Benzyl (4-bromobutyl)carbamate.[3][4]

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of Benzyl (4-bromobutyl)carbamate are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆BrNO₂ | [1][5] |

| Molecular Weight | 286.17 g/mol | [5] |

| CAS Number | 101625-10-9 | [5][6] |

| Appearance | Typically an off-white solid | [2] (by analogy) |

| SMILES | O=C(OCC1=CC=CC=C1)NCCCCBr | [5][7] |

Molecular Structure

The structural arrangement of Benzyl (4-bromobutyl)carbamate is central to its reactivity. The diagram below illustrates the key functional groups.

Caption: Chemical structure of Benzyl (4-bromobutyl)carbamate.

Synthesis and Purification

The synthesis of Benzyl (4-bromobutyl)carbamate is typically achieved through a straightforward carbamoylation of 4-bromobutan-1-amine or by reacting 4-bromobutanol with a benzyl carbamate precursor.[1] A common and reliable method involves the reaction of 4-bromobutan-1-ol with benzyl isocyanate.

Experimental Protocol: Synthesis of Benzyl (4-bromobutyl)carbamate

This protocol is designed to be self-validating by including in-process checks and clear endpoints.

-

Reaction Setup:

-

To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 4-bromobutan-1-ol (1.0 eq) and anhydrous dichloromethane (DCM) as the solvent.

-

Cool the solution to 0 °C using an ice bath. Causality: Cooling the reaction mixture is crucial to control the exothermicity of the reaction between the alcohol and the isocyanate, preventing the formation of side products.

-

-

Reagent Addition:

-

Slowly add benzyl isocyanate (1.05 eq) dropwise to the stirred solution over 30 minutes. Causality: The slight excess of benzyl isocyanate ensures the complete consumption of the starting alcohol. The slow, dropwise addition is essential to maintain temperature control.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the 4-bromobutan-1-ol spot indicates the completion of the reaction.

-

-

Workup and Purification:

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and wash it successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Benzyl (4-bromobutyl)carbamate as a pure solid.

-

Spectroscopic Characterization

The identity and purity of the synthesized Benzyl (4-bromobutyl)carbamate should be confirmed using standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (a multiplet around 7.3 ppm), a singlet for the benzylic methylene protons (~5.1 ppm), and distinct multiplets for the four methylene groups of the butyl chain. The methylene group attached to the bromine will be the most downfield of the butyl protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display signals for the aromatic carbons of the benzyl group, the benzylic carbon, the carbonyl carbon of the carbamate, and the four carbons of the butyl chain.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit a characteristic N-H stretching vibration around 3300-3400 cm⁻¹, a strong carbonyl (C=O) stretching absorption of the carbamate at approximately 1700 cm⁻¹, and C-H stretching vibrations.[8]

Applications in Organic Synthesis and Drug Discovery

The unique bifunctional nature of Benzyl (4-bromobutyl)carbamate makes it a highly valuable building block in several areas.

Role as a Bifunctional Linker

The presence of a protected amine and a reactive alkyl halide allows for sequential or orthogonal functionalization. This is particularly useful in the construction of PROTACs (Proteolysis Targeting Chimeras) and other molecular glues where precise spacing between two recognition elements is critical.

Synthesis of Bioactive Molecules

-

Neurodegenerative Disease Research: Benzyl (4-bromobutyl)carbamate has been identified as an inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes crucial for neurotransmitter regulation.[1] This makes it a valuable lead compound for the development of therapeutics for conditions like Alzheimer's disease.

-

Antiviral Drug Development: Carbamate derivatives are integral to the synthesis of various antiviral agents, including HIV-integrase inhibitors.[2] The structural motifs present in Benzyl (4-bromobutyl)carbamate can be incorporated into more complex molecules designed to target viral replication machinery.

The general workflow for utilizing Benzyl (4-bromobutyl)carbamate in a synthetic route is depicted below.

Caption: Synthetic utility workflow of Benzyl (4-bromobutyl)carbamate.

Safety and Handling

Benzyl (4-bromobutyl)carbamate is a hazardous substance and must be handled with appropriate precautions.

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[9][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9][10]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[9][11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[9][12]

-

-

First Aid:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[9]

-

If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[9]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

-

Pharmaffiliates. (n.d.). The Role of Benzyl Carbamate Derivatives in Modern Drug Synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (2020). SUPPORTING INFORMATION. Retrieved from [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]

-

Turel, I., & Kljun, J. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(2), 81–100. Retrieved from [Link]

Sources

- 1. Buy Benzyl (4-bromobutyl)carbamate | 101625-10-9 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. Organic carbamates in drug design and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 101625-10-9 | Benzyl (4-bromobutyl)carbamate - AiFChem [aifchem.com]

- 6. BENZYL (4-BROMOBUTYL)CARBAMATE | 101625-10-9 [chemicalbook.com]

- 7. Bromides | Ambeed.com [ambeed.com]

- 8. rsc.org [rsc.org]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. assets.thermofisher.com [assets.thermofisher.com]

Benzyl (4-bromobutyl)carbamate synthesis from 4-amino-1-butanol

An In-depth Technical Guide to the Synthesis of Benzyl (4-bromobutyl)carbamate from 4-amino-1-butanol

Strategic Overview: A Two-Step Synthetic Pathway

The synthesis of Benzyl (4-bromobutyl)carbamate from 4-amino-1-butanol is a strategic two-step process designed to selectively modify the bifunctional starting material. The core challenge lies in converting the primary alcohol to an alkyl bromide without interference from the nucleophilic primary amine. Therefore, a protection-functionalization sequence is the most logical and efficient approach.

-

Amine Protection: The first step involves masking the reactive amino group (-NH₂) as a benzyloxycarbonyl (Cbz) carbamate. This transformation is critical as it renders the nitrogen lone pair non-nucleophilic, preventing it from reacting with the brominating agent in the subsequent step. Benzyl chloroformate (Cbz-Cl) is the reagent of choice for this purpose, valued for its reliability and the stability of the resulting Cbz group under various conditions.[1][2][3]

-

Hydroxyl Bromination: With the amine safely protected, the second step focuses on the conversion of the terminal hydroxyl group (-OH) into a bromide (-Br). Phosphorus tribromide (PBr₃) is an exemplary reagent for this transformation, particularly for primary alcohols, as it proceeds via a clean Sₙ2 mechanism, minimizing side reactions like carbocation rearrangements that can occur with hydrobromic acid.[4][5][6][7]

This guide provides a comprehensive examination of the underlying mechanisms, a detailed experimental protocol, and critical process parameters for researchers and drug development professionals.

Part 1: Mechanistic Insights into the Synthetic Sequence

A thorough understanding of the reaction mechanisms is paramount for troubleshooting, optimization, and adapting the protocol to different scales or substrates.

Step 1: Nucleophilic Acyl Substitution for Cbz Protection

The protection of the amine in 4-amino-1-butanol is achieved via a nucleophilic acyl substitution reaction.[8]

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of 4-amino-1-butanol acting as a nucleophile, attacking the highly electrophilic carbonyl carbon of benzyl chloroformate.[1][8]

-

Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, re-forming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: A mild base, such as sodium bicarbonate, is present in the reaction medium to neutralize the resulting protonated amine and the hydrochloric acid byproduct (formed from the chloride ion and the proton). This step is crucial to drive the reaction to completion, as the free amine is the active nucleophile.

The resulting benzyloxycarbonyl (Cbz) group is a robust protecting group, stable to a wide range of reagents but readily removable under specific conditions like catalytic hydrogenation.[1]

Step 2: Sₙ2 Conversion of Alcohol to Alkyl Bromide

The conversion of the hydroxyl group in the Cbz-protected intermediate to a bromide using PBr₃ is a classic Sₙ2 reaction.[4][9][10]

-

Activation of the Hydroxyl Group: The oxygen atom of the alcohol acts as a nucleophile, attacking one of the electrophilic phosphorus atoms in PBr₃.[5][6][11] This displaces a bromide ion and forms a protonated alkoxy-dibromophosphite intermediate. This step effectively converts the poor leaving group (-OH) into a much better leaving group (-OPBr₂).[4][10]

-

Backside Attack: The bromide ion (Br⁻), generated in the previous step, now acts as a nucleophile. It performs a backside attack on the carbon atom bonded to the activated oxygen.[5][10]

-

Displacement and Product Formation: The attack displaces the dibromophosphite group, resulting in the formation of the desired alkyl bromide, benzyl (4-bromobutyl)carbamate. Because the reaction proceeds via an Sₙ2 pathway, it is highly effective for primary alcohols and avoids the formation of carbocation intermediates, thus preventing molecular rearrangements.[6][7]

Part 2: Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis, purification, and characterization of Benzyl (4-bromobutyl)carbamate.

Step 1: Synthesis of Benzyl (4-hydroxybutyl)carbamate

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-1-butanol (5.0 g, 56.1 mmol) and 100 mL of a 1:1 mixture of Tetrahydrofuran (THF) and water.

-

Basification: Add sodium bicarbonate (8.4 g, 100 mmol, ~1.8 equiv) to the solution and stir until it dissolves. Cool the flask to 0 °C in an ice-water bath.

-

Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (10.6 g, 62.1 mmol, 1.1 equiv) dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C. The dropwise addition is critical to control the exothermic reaction and prevent side product formation.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 10% Methanol in Dichloromethane mobile phase) until the starting material (4-amino-1-butanol) is no longer visible.

-

Workup:

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash sequentially with 1M HCl (1 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (using a gradient elution, e.g., 20% to 50% ethyl acetate in hexanes) to yield benzyl (4-hydroxybutyl)carbamate as a clear, colorless oil.

Step 2: Synthesis of Benzyl (4-bromobutyl)carbamate

Note: This reaction must be conducted under anhydrous conditions in a fume hood. All glassware should be flame-dried or oven-dried before use.

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the purified benzyl (4-hydroxybutyl)carbamate (assumed 10.0 g, 44.8 mmol from the previous step) and 100 mL of anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice-water bath.

-

Addition of PBr₃: While stirring, add phosphorus tribromide (PBr₃) (4.4 mL, 47.0 mmol, 1.05 equiv, or 0.35 equiv per alcohol) dropwise over 20 minutes. The reaction is exothermic and generates HBr gas.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed.

-

Workup:

-

Carefully and slowly quench the reaction by pouring the mixture over 100 mL of crushed ice in a beaker.

-

Transfer the quenched mixture to a separatory funnel.

-

Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash carefully with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by flash column chromatography (e.g., using a 10% to 20% ethyl acetate in hexanes gradient) to afford benzyl (4-bromobutyl)carbamate as a pure product.

Part 3: Process Parameters and Data Summary

Proper stoichiometry and control of reaction conditions are essential for achieving high yield and purity.

| Parameter | Step 1: Cbz Protection | Step 2: Bromination | Rationale & Notes |

| Starting Material | 4-Amino-1-butanol | Benzyl (4-hydroxybutyl)carbamate | --- |

| Key Reagent | Benzyl Chloroformate (Cbz-Cl) | Phosphorus Tribromide (PBr₃) | Cbz-Cl for amine protection; PBr₃ for primary alcohol bromination.[1][6] |

| Molar Equivalents | ~1.1 equiv Cbz-Cl | ~1.05 equiv PBr₃ (or 0.35 per -OH) | A slight excess of the electrophile ensures complete conversion of the starting material. |

| Base / Additive | ~1.8 equiv NaHCO₃ | None | NaHCO₃ neutralizes the HCl byproduct in Step 1.[1] |

| Solvent | THF / Water (1:1) | Anhydrous Dichloromethane (DCM) | Biphasic system for Step 1; Anhydrous conditions are critical for Step 2 to prevent PBr₃ decomposition. |

| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. | Initial cooling controls exothermic additions; warming ensures reaction completion. |

| Reaction Time | 4-6 hours | 3-4 hours | Monitor by TLC for optimal reaction endpoint. |

| Expected Yield | 85-95% (after purification) | 80-90% (after purification) | Yields are typical for these transformations but may vary based on scale and purification efficiency. |

Visualization of the Synthetic Workflow

The following diagram illustrates the sequential nature of the synthesis.

Caption: A two-step workflow for synthesizing Benzyl (4-bromobutyl)carbamate.

References

-

Organic Chemistry Portal. (n.d.). Alcohol to Bromide. Retrieved from [Link]

-

OrgoSolver. (n.d.). Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). Retrieved from [Link]

-

Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

-

Vedantu. (n.d.). PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. Retrieved from [Link]

-

BYJU'S. (n.d.). PBr3 Reaction. Retrieved from [Link]

-

EPFL. (n.d.). Phosphorus tribromide. Retrieved from [Link]

-

Chemia. (2024, February 6). Overview of bromination reactions with phosphorus bromides. Retrieved from [Link]

-

Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 5. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]

- 6. byjus.com [byjus.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 10. orgosolver.com [orgosolver.com]

- 11. Phosphorus tribromide [dlab.epfl.ch]

A Technical Guide to the Solubility of Benzyl (4-bromobutyl)carbamate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of Benzyl (4-bromobutyl)carbamate. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond theoretical principles to offer actionable insights and methodologies for determining and applying solubility data in a laboratory setting.

Introduction: The Critical Role of Solubility

Benzyl (4-bromobutyl)carbamate is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis, often utilized as a linker or building block in the creation of more complex molecules, including PROTACs and other targeted therapeutics. Its utility is fundamentally governed by its physicochemical properties, chief among them being its solubility. The ability to dissolve this compound in an appropriate solvent is critical for reaction setup, purification, formulation, and analytical characterization. Understanding its solubility profile across a range of organic solvents is therefore not merely an academic exercise but a prerequisite for its effective application.

This document provides a detailed analysis of the molecular characteristics influencing the solubility of Benzyl (4-bromobutyl)carbamate, a theoretical framework for predicting its behavior in various solvents, and robust experimental protocols for the precise determination of its solubility.

Molecular Profile and Qualitative Solubility Prediction

To understand the solubility of Benzyl (4-bromobutyl)carbamate, we must first examine its molecular structure. The molecule's behavior is dictated by the interplay of its distinct functional groups: the aromatic benzyl group, the polar carbamate linkage, and the alkyl bromide chain.

-

Benzyl Group: This large, nonpolar aromatic ring contributes to the molecule's affinity for nonpolar and aromatic solvents through van der Waals forces and π-stacking interactions.

-

Carbamate Group (-NHCOO-): This polar functional group is capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl and ester oxygens).[1] This feature suggests solubility in polar protic and aprotic solvents. The resonance within the carbamate moiety also contributes to its polarity.[1]

-

4-Bromobutyl Chain: This flexible alkyl chain adds nonpolar character, while the terminal bromine atom introduces a polar C-Br bond and increases the overall molecular weight.

Based on the "like dissolves like" principle, we can make some initial qualitative predictions.[2] The presence of both polar and nonpolar regions suggests that Benzyl (4-bromobutyl)carbamate will exhibit a broad solubility profile, but is unlikely to be extremely soluble in solvents at the extremes of the polarity spectrum (e.g., highly nonpolar hexanes or highly polar water). Solvents with intermediate polarity that can engage in hydrogen bonding are likely to be the most effective. For instance, the related, parent compound, benzyl carbamate, is reported to be soluble in solvents like chloroform, dichloromethane, N,N-dimethylformamide (DMF), and methanol.[3]

Theoretical Framework: Hansen Solubility Parameters (HSP)

For a more quantitative prediction, we can turn to the Hansen Solubility Parameter (HSP) model.[4] This model deconstructs the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar interactions.

-

δh: Energy from hydrogen bonding.

The principle is that substances with similar HSP values are likely to be miscible.[5] The distance (Ra) between the HSP coordinates of a solute and a solvent in "Hansen space" can be calculated, and a smaller distance implies greater affinity.[6]

While experimentally determined HSP values for Benzyl (4-bromobutyl)carbamate are not published, they can be estimated using group-contribution methods.[2][7] Based on its structure, the estimated HSP values are presented below.

Table 1: Estimated Hansen Solubility Parameters for Benzyl (4-bromobutyl)carbamate

| Parameter | Value (MPa½) | Description |

| δd (Dispersion) | 18.5 | Reflects the influence of the benzyl and alkyl groups. |

| δp (Polar) | 6.0 | Arises from the carbamate and bromide functionalities. |

| δh (H-Bonding) | 7.5 | Dominated by the N-H and C=O groups of the carbamate. |

| δt (Total) | 20.8 | Calculated Total Hildebrand Parameter. |

Using these estimated parameters, we can predict the relative solubility in a range of common laboratory solvents. The smaller the "HSP Distance (Ra)," the higher the predicted solubility.

Table 2: Predicted Solubility of Benzyl (4-bromobutyl)carbamate in Common Organic Solvents Based on HSP

| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) | HSP Distance (Ra) | Predicted Solubility |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 8.5 | Excellent |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 3.3 | Excellent |

| Chloroform | 17.8 | 3.1 | 5.7 | 3.6 | Excellent |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 2.0 | Excellent |

| Acetone | 15.5 | 10.4 | 7.0 | 6.0 | Very Good |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 2.9 | Very Good |

| Isopropanol | 15.8 | 6.1 | 16.4 | 9.5 | Good |

| Ethanol | 15.8 | 8.8 | 19.4 | 12.4 | Moderate |

| Methanol | 14.7 | 12.3 | 22.3 | 15.6 | Moderate-Low |

| Toluene | 18.0 | 1.4 | 2.0 | 7.3 | Moderate-Low |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 6.2 | Low |

| Hexane | 14.9 | 0.0 | 0.0 | 11.1 | Very Low |

Disclaimer: These are theoretical predictions and must be confirmed by experimental validation.

Experimental Determination of Solubility

The following protocols provide a systematic approach to determining the solubility of Benzyl (4-bromobutyl)carbamate.

Qualitative "Rule of Thumb" Method

This rapid method is useful for initial screening of solvents.

Protocol:

-

Add approximately 20-30 mg of Benzyl (4-bromobutyl)carbamate to a small glass vial.

-

Add the chosen solvent dropwise (e.g., 0.1 mL at a time) while vortexing or agitating.

-

Continue adding solvent up to a total volume of 1 mL.

-

Observe and classify the solubility based on the amount of solvent required for complete dissolution.

Classification:

-

Very Soluble: Dissolves in < 0.5 mL.

-

Soluble: Dissolves in 0.5 - 1.0 mL.

-

Slightly Soluble: Some material dissolves, but solid remains after 1.0 mL.

-

Insoluble: No visible dissolution.

Quantitative Shake-Flask Method

This is a standard method for determining equilibrium solubility.[2]

Workflow Diagram:

Caption: Workflow for the quantitative shake-flask solubility assay.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of Benzyl (4-bromobutyl)carbamate (e.g., 50 mg) to a 2 mL glass vial. The key is to ensure undissolved solid remains at equilibrium.

-

Accurately pipette a known volume of the desired organic solvent (e.g., 1.0 mL) into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaking incubator or on a rotator at a constant, controlled temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Sample Preparation and Analysis:

-

After equilibration, let the vial stand undisturbed for at least 1 hour to allow excess solid to sediment.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean, pre-weighed vial. This step is crucial to remove any microscopic undissolved particles.

-

Accurately dilute a known volume or weight of the filtered, saturated solution with a suitable solvent (typically the mobile phase of the analytical method).

-

Quantify the concentration of the diluted sample using a validated analytical method, such as HPLC-UV, against a standard curve of known concentrations.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units (e.g., mg/mL, g/L, or mol/L).

-

The Influence of Temperature

The solubility of solid compounds in organic solvents generally increases with temperature.[8] This is because the dissolution process is often endothermic, meaning it consumes heat. For Benzyl (4-bromobutyl)carbamate, running reactions at elevated temperatures may allow for higher concentrations. Conversely, cooling a saturated solution is a common strategy for crystallization and purification. When developing a process, it is advisable to determine the solubility at a few different temperatures (e.g., 0 °C, 25 °C, and 40 °C) to understand its temperature dependency. Unexpected precipitation during a reaction can sometimes be attributed to a decrease in solubility as the reaction proceeds or cools.[8]

Data Summary and Application

The data gathered from the above methodologies can be compiled for easy reference. The following table includes the theoretically predicted solubility alongside empty columns for experimentally determined values.

Table 3: Comprehensive Solubility Profile of Benzyl (4-bromobutyl)carbamate

| Solvent | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) | Notes / Observations |

| Polar Aprotic | |||

| Dichloromethane | Excellent | ||

| Chloroform | Excellent | ||

| Tetrahydrofuran | Excellent | ||

| N,N-Dimethylformamide | Excellent | ||

| Acetone | Very Good | ||

| Ethyl Acetate | Very Good | ||

| Polar Protic | |||

| Isopropanol | Good | ||

| Ethanol | Moderate | ||

| Methanol | Moderate-Low | ||

| Nonpolar / Aromatic | |||

| Toluene | Moderate-Low | ||

| Diethyl Ether | Low | ||

| Hexane | Very Low |

Application of Data:

-

Reaction Chemistry: Choose a solvent that dissolves both reactants sufficiently at the desired reaction temperature.

-

Purification: Select a solvent system for chromatography where the compound has moderate solubility. For recrystallization, identify a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.

-

Formulation & Drug Delivery: For drug development, solubility in pharmaceutically acceptable solvents is paramount for creating stable liquid formulations.[9]

-

Analytical Chemistry: Ensure the compound is fully dissolved in the diluent used for preparing analytical standards and samples.

Conclusion

References

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics. [Available at: https://link.springer.com/article/10.1007/s10765-008-0415-z]

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Available at: https://www.youtube.

- Stefanis, E., & Panayiotou, C. (2025). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. ResearchGate. [Available at: https://www.researchgate.net/publication/226952795_Prediction_of_Hansen_Solubility_Parameters_with_a_New_Group-Contribution_Method]

- ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Industrial & Engineering Chemistry Research. [Available at: https://pubs.acs.org/doi/10.1021/acs.iecr.2c01332]

- Wikipedia. (n.d.). Hansen solubility parameter. [Available at: https://en.wikipedia.org/wiki/Hansen_solubility_parameter]

- ResearchGate. (2025). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. [Available at: https://www.researchgate.net/publication/244498308_Studies_on_the_solvent_dependence_of_the_carbamic_acid_formation_from_o-1-naphthylalkylamines_and_carbon_dioxide]

- ResearchGate. (2025). Crystallization Kinetics of AMP Carbamate in Solutions of AMP in Organic Solvents NMP or TEGDME. [Available at: https://www.researchgate.net/publication/316694663_Crystallization_Kinetics_of_AMP_Carbamate_in_Solutions_of_AMP_in_Organic_Solvents_NMP_or_TEGDME]

- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Available at: https://ntp.niehs.nih.gov/sites/default/files/iccvam/docs/protocols/solprot.pdf]

- Gupta, M., & Svendsen, H. F. (2019). Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture. The Journal of Physical Chemistry B. [Available at: https://pubmed.ncbi.nlm.nih.gov/31513397/]

- PMC. (2021). Dissolution and Interaction of Cellulose Carbamate in NaOH/ZnO Aqueous Solutions. PubMed Central. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8001717/]

- Stenutz, R. (n.d.). Hansen solubility parameters. [Available at: https://www.stenutz.eu/chem/solv28.php]

- Benchchem. (n.d.). Temperature control issues in carbamate synthesis. [Available at: https://www.benchchem.

- Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Prof Steven Abbott. [Available at: https://www.stevenabbott.co.uk/practical-solubility/hsp-basics.php]

- ResearchGate. (n.d.). Solubility Parameters. [Available at: https://www.researchgate.

- MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Available at: https://dspace.mit.edu/handle/1721.1/146039]

- Hansen Solubility Parameters. (n.d.). Sheet1. [Available at: https://www.hansen-solubility.com/HSP-science/HSP-values.php]

- PubChem. (n.d.). tert-butyl N-(4-bromobutyl)carbamate. [Available at: https://pubchem.ncbi.nlm.nih.gov/compound/10868765]

- Sharma, G., & Kumar, V. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273442/]

- ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture? [Available at: https://www.researchgate.

- PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4006803/]

- ResearchGate. (n.d.). Benzyl Carbamate | Request PDF. [Available at: https://www.researchgate.

- AiFChem. (n.d.). 101625-10-9 | Benzyl (4-bromobutyl)carbamate. [Available at: https://www.aifchem.com/product/101625-10-9.html]

- Journal of Chemical and Pharmaceutical Research. (n.d.). A Novel Spectrophotometric Method for the Determination of Carbosulfan with 4-Methylaniline. [Available at: https://www.jocpr.com/articles/a-novel-spectrophotometric-method-for-the-determination-of-carbosulfan-with-4-methylaniline.pdf]

- Park, K. (n.d.). Hansen Solubility Parameters 2000.pdf. [Available at: https://www.kinampark.com/Hansen%20Solubility%20Parameters%202000.pdf]

- Google Patents. (2023). Oral aqueous suspension formulation comprising carbamate compound. [Available at: https://patents.google.

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method (2008) | Emmanuel Stefanis | 414 Citations [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US20230013175A1 - Oral aqueous suspension formulation comprising carbamate compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Alkylating Potential and Mechanism of Action of Benzyl (4-bromobutyl)carbamate

Abstract

Benzyl (4-bromobutyl)carbamate is a bifunctional organic molecule featuring a terminal primary alkyl bromide and a benzyl carbamate moiety. This guide provides a comprehensive analysis of its proposed mechanism of action as an alkylating agent, a class of compounds critical to therapeutic and research applications due to their ability to form covalent bonds with nucleophilic biomolecules.[1] We will deconstruct the molecule's reactivity based on fundamental principles of organic chemistry, proposing primary reaction pathways, potential biological targets, and competing intramolecular reactions. This document is intended for researchers, scientists, and drug development professionals, offering a theoretical framework and actionable experimental protocols to investigate and harness the unique properties of this compound.

Introduction: The Chemical Architecture of an Alkylating Agent

Alkylating agents are a cornerstone of modern medicinal chemistry, primarily recognized for their application as antineoplastic drugs.[2] Their therapeutic effect is derived from their ability to covalently modify the DNA of rapidly dividing cells, inducing apoptosis.[1] The efficacy and specificity of an alkylating agent are dictated by its chemical structure, which controls its reactivity, lipophilicity, and interaction with biological systems.

Benzyl (4-bromobutyl)carbamate presents a compelling structure for investigation. It is composed of two key functional domains:

-

The Electrophilic Warhead: A 4-bromobutyl chain serves as the reactive component. The primary carbon atom bonded to the bromine is electron-deficient, making it a prime target for attack by nucleophiles.

-

The Modulating Moiety: A benzyl carbamate (Cbz or Z group) is attached to the butyl chain via a nitrogen atom. In synthetic chemistry, the Cbz group is a well-established protecting group for amines, valued for its stability and specific cleavage conditions. In this context, it significantly influences the molecule's overall physicochemical properties, including solubility, steric profile, and potential metabolic fate.

This guide will explore the mechanistic implications of this unique architecture, from direct intermolecular alkylation of biological targets to potential intramolecular side reactions.

Table 1: Physicochemical Properties of Benzyl (4-bromobutyl)carbamate

| Property | Value | Source |

| CAS Number | 101625-10-9 | [3] |

| Molecular Formula | C₁₂H₁₆BrNO₂ | [4] |

| Molecular Weight | 286.16 g/mol | [4] |

| SMILES | O=C(OCC1=CC=CC=C1)NCCCCBr | [4] |

| MDL Number | MFCD09951824 | [4] |

Core Mechanism of Action: Nucleophilic Substitution

The primary mechanism through which benzyl (4-bromobutyl)carbamate is proposed to act as an alkylating agent is via nucleophilic substitution. Given the unhindered, primary nature of the alkyl bromide, the reaction is anticipated to proceed through a bimolecular (Sₙ2) pathway.

Intermolecular Alkylation of Biological Nucleophiles

The Sₙ2 mechanism involves a concerted, single-step reaction where a nucleophile attacks the electrophilic carbon atom, simultaneously displacing the bromide leaving group.[5] In a biological milieu, numerous nucleophilic sites are available on macromolecules like DNA, RNA, and proteins.

Key Biological Targets:

-

DNA Bases: The purine bases of DNA are particularly susceptible to alkylation. The N7 position of guanine is the most nucleophilic site in double-stranded DNA, followed by the N3 position of adenine.[6] Alkylation at these sites can disrupt the hydrogen bonds essential for the DNA double helix, stall replication, and trigger cell death pathways.[7]

-

Protein Residues: The side chains of certain amino acids are highly nucleophilic. Cysteine (thiol group), histidine (imidazole ring), and lysine (primary amine) residues in proteins can be targeted, leading to enzyme inhibition or disruption of protein structure and function.

The reaction with the N7 of guanine is a critical event in the mechanism of many clinically used alkylating agents and is depicted below.[7]

Caption: Proposed Sₙ2 mechanism for the alkylation of DNA's guanine N7 atom.

A Competing Pathway: Intramolecular Cyclization

An important consideration for a molecule with both a nucleophilic center (the carbamate nitrogen) and an electrophilic center (the bromobutyl chain) is the potential for an intramolecular reaction. The carbamate nitrogen can act as an internal nucleophile, attacking the electrophilic carbon to form a six-membered cyclic carbamate, specifically a 1,3-oxazinan-2-one derivative.

This intramolecular cyclization is a competing reaction pathway that could potentially sequester the active alkylating agent, reducing its bioavailability for intermolecular reactions with biological targets. The rate of this cyclization versus the rate of intermolecular alkylation would depend on factors such as concentration, solvent polarity, and local environmental pH. From a drug design perspective, this pathway must be considered as it could represent a mode of inactivation.

Caption: Potential intramolecular cyclization pathway leading to an inactive product.

Experimental Protocols for Mechanistic Validation

To validate the proposed alkylating activity and mechanism, a series of well-established in vitro assays can be employed. These protocols provide a self-validating system to confirm reactivity and identify reaction products.

Protocol 1: Colorimetric Assay for Alkylating Activity using 4-(p-Nitrobenzyl)pyridine (NBP)

The NBP assay is a standard colorimetric method to screen for and quantify the activity of alkylating agents.[8] NBP serves as a model nucleophile that, upon alkylation, forms a chromophore with a distinct color when basified, allowing for spectrophotometric quantification.[8]

Objective: To confirm the alkylating potential of Benzyl (4-bromobutyl)carbamate and determine its relative reactivity.

Materials:

-

Benzyl (4-bromobutyl)carbamate

-

4-(p-Nitrobenzyl)pyridine (NBP) solution (e.g., 5% w/v in acetone)

-

Suitable buffer (e.g., phosphate buffer, pH 7.4)

-

Base solution (e.g., 0.25 M NaOH in a mixture of ethyl acetate and acetone)

-

UV-Vis Spectrophotometer

Methodology:

-

Reaction Setup: Prepare a solution of Benzyl (4-bromobutyl)carbamate at a known concentration in a suitable solvent (e.g., DMSO or ethanol).

-

Incubation: In a test tube, mix the compound solution with the NBP solution and buffer. Incubate the mixture at 37°C for a defined period (e.g., 60 minutes) to allow the alkylation reaction to proceed. A positive control (e.g., a known alkylating agent like chlorambucil) and a negative control (vehicle only) should be run in parallel.

-

Color Development: After incubation, cool the reaction tubes. Add the base solution and vortex vigorously. The alkylated NBP product will rearrange to form a purple-colored chromophore in the organic layer.

-

Quantification: Allow the layers to separate. Measure the absorbance of the organic layer at the appropriate wavelength (typically ~540-560 nm) within 2-5 minutes of adding the base.

-

Analysis: The absorbance is directly proportional to the extent of NBP alkylation. Compare the absorbance of the test compound to the positive control to assess its relative alkylating activity.

Protocol 2: Identification of DNA Adducts by LC-MS/MS

This protocol outlines the procedure to react the compound with DNA in vitro and subsequently identify the specific covalent modifications (adducts) using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS).

Objective: To identify the specific DNA base(s) alkylated by Benzyl (4-bromobutyl)carbamate and confirm the covalent nature of the interaction.

Materials:

-

Calf Thymus DNA or other purified dsDNA

-

Benzyl (4-bromobutyl)carbamate

-

Reaction buffer (e.g., Tris-HCl, pH 7.4)

-

Enzymatic digestion cocktail (e.g., DNase I, Nuclease P1, Alkaline Phosphatase)

-

HPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Orbitrap)

-

C18 reverse-phase HPLC column

Methodology:

-

DNA Alkylation: Dissolve DNA in the reaction buffer. Add a solution of Benzyl (4-bromobutyl)carbamate and incubate at 37°C for 24 hours.

-

DNA Purification: Precipitate the DNA using cold ethanol to remove any unreacted compound. Wash the DNA pellet multiple times with 70% ethanol and resuspend in nuclease-free water.

-

Enzymatic Digestion: Add the enzymatic digestion cocktail to the purified DNA sample. Incubate according to the enzyme manufacturer's protocol (typically at 37°C for 12-24 hours) to hydrolyze the DNA into individual 2'-deoxyribonucleosides.[9][10]

-

Sample Preparation: Prior to LC-MS/MS analysis, the digested sample may require an enrichment step, such as solid-phase extraction (SPE), to remove the vast excess of unmodified nucleosides and concentrate the adducted species.

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Separate the components using a reverse-phase C18 column with a gradient of water and acetonitrile (both typically containing 0.1% formic acid).[10]

-

Operate the mass spectrometer in a data-dependent acquisition mode. A common strategy for adductomics is to perform a full scan (MS1) followed by data-dependent MS2 scans that are triggered by the neutral loss of the deoxyribose sugar (116 Da), a characteristic fragmentation of nucleoside adducts.[5]

-

-

Data Analysis: Analyze the MS2 fragmentation spectra to identify the structure of the adducted base. The mass shift from the unmodified nucleoside (e.g., deoxyguanosine) to the observed adducted nucleoside will correspond to the mass of the added (4-(benzylcarbamoyl)butyl) group.

Summary and Future Directions

Benzyl (4-bromobutyl)carbamate possesses the requisite chemical features of a primary alkylating agent, with a proposed mechanism of action centered on an Sₙ2 reaction with biological nucleophiles. Its primary target is likely to be the N7 position of guanine within DNA, a modification known to induce cytotoxic effects. However, a comprehensive mechanistic understanding must also account for a potential intramolecular cyclization pathway, which may act as a mode of inactivation.

Future research should focus on:

-

Kinetic Studies: Quantifying the reaction rates of both intermolecular alkylation (using the NBP assay) and intramolecular cyclization under various conditions to understand the dominant reaction pathway.

-

Proteomic Analysis: Utilizing mass spectrometry-based proteomics to identify specific protein targets and understand the functional consequences of their alkylation.

-

Cell-Based Assays: Evaluating the compound's cytotoxicity in cancer cell lines and correlating this activity with the extent of DNA damage.

-

Metabolic Stability: Investigating the stability of the benzyl carbamate moiety in the presence of metabolic enzymes, as cleavage could unmask the primary amine and lead to different reactive species.

By pursuing these avenues of investigation, the full therapeutic and research potential of Benzyl (4-bromobutyl)carbamate can be accurately characterized.

References

-

Farmer, P. B., & Singh, R. (2008). Liquid chromatography-electrospray ionization-mass spectrometry: the future of DNA adduct detection. Carcinogenesis, 29(10), 1837-1849. [Link]

-

Provencher, P. A., & Love, J. A. (2015). Chemical Indicator for Alkylating Agents. ChemistryViews. [Link]

-

Pang, B. (2018). LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. eScholarship, University of California. [Link]

-

Jones, C. R., & Sabbioni, G. (2003). Identification of DNA Adducts Using HPLC/MS/MS Following in Vitro and in Vivo Experiments With Arylamines and Nitroarenes. Chemical Research in Toxicology, 16(10), 1251-1262. [Link]

-

Wang, Y., et al. (2017). DNA Adductomics by mass tag prelabeling. Analytical and Bioanalytical Chemistry, 409(1), 221-232. [Link]

-

Hemeryck, A., et al. (2021). A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. Archives of Toxicology, 95(8), 2747-2760. [Link]

-

Singh, R., & Farmer, P. B. (2006). Liquid chromatography-electrospray ionization-mass spectrometry: the future of DNA adduct detection. Carcinogenesis, 27(2), 178-196. [Link]

-

Balbo, S., Turesky, R. J., & Villalta, P. W. (2014). Application of a High-Resolution Mass-Spectrometry-Based DNA Adductomics Approach for Identification of DNA Adducts in Complex Mixtures. Analytical Chemistry, 86(3), 1733-1740. [Link]

-